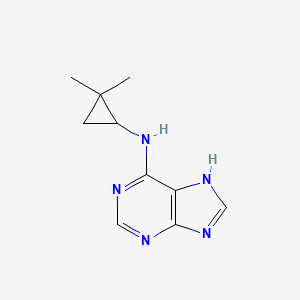![molecular formula C16H22N2O3 B7587076 4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid, also known as Cyclohexylcarbamic Acid 3-[(4-carboxyphenyl)Methyl]phenyl ester (CCMP), is a synthetic compound that has been widely studied for its potential therapeutic applications. CCMP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and belongs to the class of compounds known as fenamic acids.
Mécanisme D'action
The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, CCMP may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CCMP has anti-inflammatory effects and reduces the formation of atherosclerotic plaques. CCMP has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CCMP in lab experiments include its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to using CCMP in lab experiments. For example, CCMP may have off-target effects that could complicate the interpretation of results. Additionally, the optimal dose of CCMP for different applications may need to be determined through further research.
Orientations Futures
There are a number of future directions for research on CCMP. One potential direction is to further explore its anti-cancer properties and investigate its potential use as a cancer therapy. Another potential direction is to investigate the potential use of CCMP in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CCMP and to determine the optimal dose for different applications.
Méthodes De Synthèse
CCMP can be synthesized by reacting ibuprofen with cyclohexyl isocyanate and 4-(chloromethyl)benzoic acid. The resulting product is then esterified with 4-carboxybenzyl alcohol to yield CCMP.
Applications De Recherche Scientifique
CCMP has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, CCMP has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular disease, CCMP has been shown to have anti-atherosclerotic effects and reduce inflammation. Inflammation is also a key target for CCMP, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[(2-cyclopentylethylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(20)14-7-5-13(6-8-14)11-18-16(21)17-10-9-12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBZAFZFCBOZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)